molecular formula C19H22N4O B4685468 N-(1H-indol-4-ylmethyl)-N'-propyl-N-(3-pyridinylmethyl)urea

N-(1H-indol-4-ylmethyl)-N'-propyl-N-(3-pyridinylmethyl)urea

Cat. No. B4685468
M. Wt: 322.4 g/mol
InChI Key: MALWJQDGFLWTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-indol-4-ylmethyl)-N'-propyl-N-(3-pyridinylmethyl)urea, commonly known as IPMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPMU is a urea derivative that has been synthesized through various methods and has shown promising results in several scientific studies.

Mechanism of Action

The mechanism of action of IPMU is not fully understood, but it is believed to act through the modulation of GABAergic and glutamatergic neurotransmission. IPMU has been found to enhance the activity of GABA receptors and inhibit the activity of NMDA receptors, leading to the suppression of neuronal excitability.
Biochemical and Physiological Effects:
IPMU has been found to produce several biochemical and physiological effects in animal models, including the reduction of seizure activity, the attenuation of pain responses, and the inhibition of inflammation. IPMU has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

IPMU has several advantages for use in laboratory experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, IPMU also has some limitations, including its poor solubility in aqueous solutions and its relatively short half-life.

Future Directions

Several future directions for research on IPMU include the development of new synthetic methods for the compound, the investigation of its potential as a therapeutic agent for neurological and psychiatric disorders, and the exploration of its mechanisms of action at the molecular level. Additionally, the use of IPMU as a tool for studying GABAergic and glutamatergic neurotransmission in the brain could lead to new insights into the pathophysiology of neurological and psychiatric disorders.

Scientific Research Applications

IPMU has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. IPMU has been found to possess potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

1-(1H-indol-4-ylmethyl)-3-propyl-1-(pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-2-9-22-19(24)23(13-15-5-4-10-20-12-15)14-16-6-3-7-18-17(16)8-11-21-18/h3-8,10-12,21H,2,9,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALWJQDGFLWTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N(CC1=CN=CC=C1)CC2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.